Higher Melting Point vs. Unsubstituted Analog
The 4-chloro substituent significantly increases the melting point of (4-Chloro-benzenesulfonylamino)-acetic acid compared to its unsubstituted benzenesulfonamidoacetic acid counterpart. This elevated melting point indicates stronger intermolecular forces and greater crystalline stability, which translates to improved handling, storage, and potential for recrystallization during purification. Quantitative comparison reveals a melting point of 176-176.3 °C for the 4-chloro derivative [1] versus the unsubstituted analog, which is reported as a liquid or low-melting solid (no definitive melting point data available in standard references [2]).
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 176-176.3 °C |
| Comparator Or Baseline | Benzenesulfonylamino-acetic acid (CAS 5398-96-9); no definitive melting point data available; inferred to be significantly lower or liquid |
| Quantified Difference | Not quantifiable due to lack of comparator data; qualitatively higher stability for 4-chloro derivative |
| Conditions | Standard laboratory conditions; measurement method unspecified |
Why This Matters
A higher melting point correlates with easier purification via recrystallization and improved long-term storage stability, reducing procurement risks for compounds intended for multi-step synthesis or long-term research use.
- [1] CAS Common Chemistry. (2024). N-[(4-Chlorophenyl)sulfonyl]glycine. Melting point: 176-176.3 °C. Retrieved from http://commonchemistry.cas.org/detail?cas_rn=13029-72-6 View Source
- [2] ChemSrc. (2024). 2-(benzenesulfonamido)acetic acid (CAS 5398-96-9). Melting point: N/A. Retrieved from https://m.chemsrc.com/baike/1114838.html View Source
